

# Spectroscopic Profile of 2-Aminobenzoxazole: A Technical Guide

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## Compound of Interest

Compound Name: 2-Aminobenzoxazole

Cat. No.: B146116

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This technical guide provides an in-depth analysis of **2-Aminobenzoxazole** using key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of benzoxazole-based compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **2-Aminobenzoxazole**. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data.

Table 1:  $^1\text{H}$  NMR Spectral Data of **2-Aminobenzoxazole**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.35	s	2H	-NH <sub>2</sub>
7.30	d, J = 7.8 Hz	1H	Ar-H
7.19	d, J = 7.3 Hz	1H	Ar-H
7.08	t, J = 7.2 Hz	1H	Ar-H
6.95	t, J = 7.2 Hz	1H	Ar-H

Solvent: DMSO-d<sub>6</sub>, Spectrometer: 400 MHz

Table 2: <sup>13</sup>C NMR Spectral Data of **2-Aminobenzoxazole**

Chemical Shift ( $\delta$ ) ppm	Assignment
162.70	C=N (C2)
147.92	Ar-C
143.61	Ar-C
123.45	Ar-CH
119.92	Ar-CH
115.25	Ar-CH
108.38	Ar-CH

Solvent: DMSO-d<sub>6</sub>, Spectrometer: 101 MHz

## Experimental Protocol: NMR Spectroscopy

A solution of **2-Aminobenzoxazole** is prepared by dissolving approximately 10-20 mg of the solid sample in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The solution is then transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded at ambient

temperature on a 400 MHz (or higher) spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for a resin-bound **2-aminobenzoxazole** are presented below. These values should be similar for the free compound, particularly in the fingerprint region.

Table 3: FT-IR Spectral Data of **2-Aminobenzoxazole** (Resin-Bound)

Wavenumber (cm <sup>-1</sup> )	Assignment
3400-3300 (expected)	N-H stretch (primary amine)
1643	Amide I (from resin linkage)
1606	C=N stretch
1579	Aromatic C=C stretch
1506	Aromatic C=C stretch
1491	Aromatic C=C stretch
1450	Aromatic C=C stretch
1335-1250 (expected)	Aromatic C-N stretch

Note: Data is for a single bead of 2-aminobenzo[d]oxazole resin and may show slight variations from the pure, unbound compound. Expected ranges for primary aromatic amines are included for reference.<sup>[1]</sup>

## Experimental Protocol: FT-IR Spectroscopy

The FT-IR spectrum of solid **2-Aminobenzoxazole** can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a

thin, transparent pellet using a hydraulic press. The spectrum is recorded using a Fourier Transform Infrared spectrometer, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. While specific UV-Vis data for the parent **2-Aminobenzoxazole** is not readily available in the searched literature, studies on closely related 2-(amino-2'-hydroxyphenyl) benzoxazole derivatives in ethanol show maximum absorption wavelengths ( $\lambda_{\text{max}}$ ) in the range of 336 to 374 nm.<sup>[2]</sup> These values are indicative of the absorption profile for the benzoxazole chromophore.

Table 4: UV-Vis Spectral Data of 2-(amino-2'-hydroxyphenyl) benzoxazole Derivatives

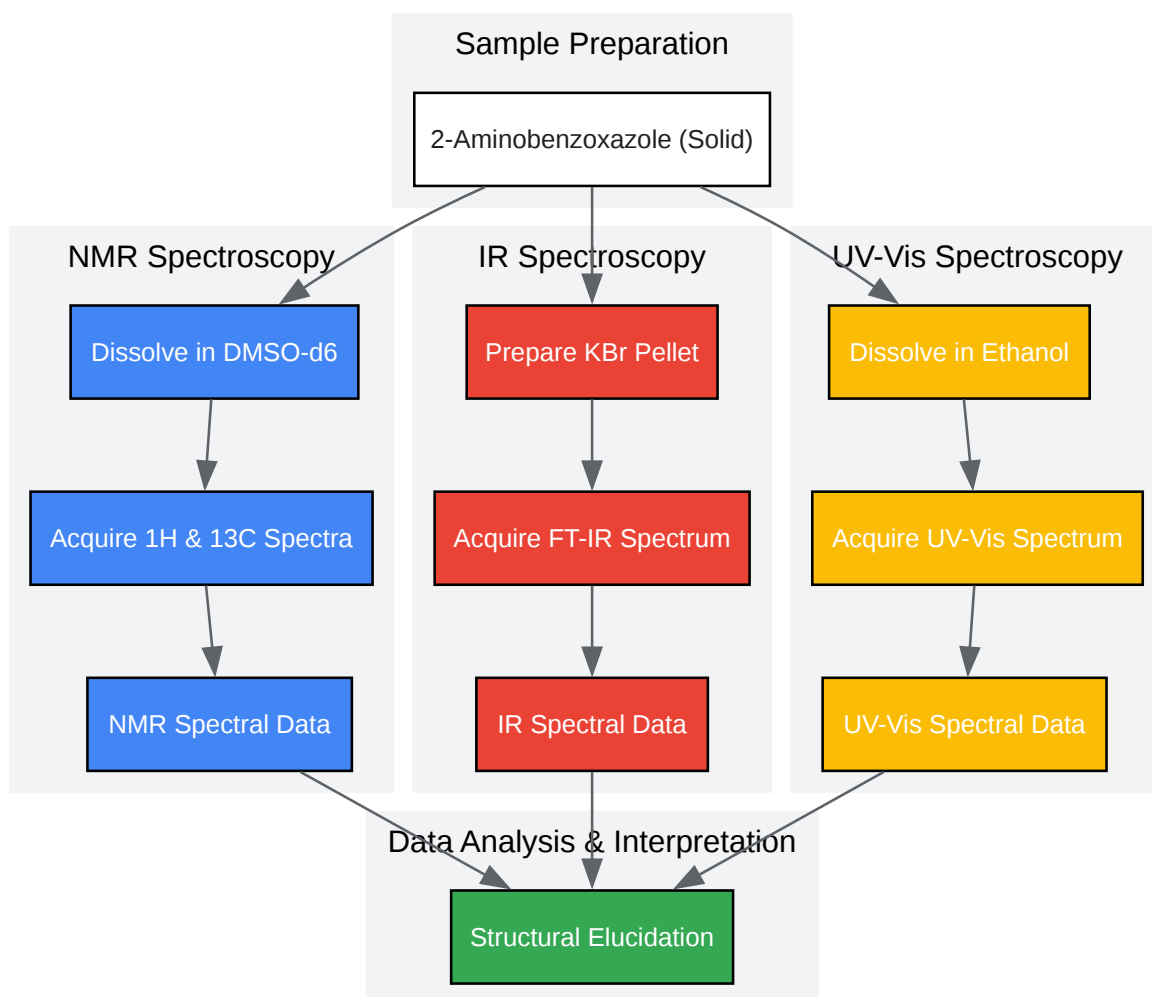
Compound	$\lambda_{\text{max}}$ (nm) in Ethanol
2-(4'-amino-2'-hydroxyphenyl) benzoxazole	336
2-(5'-amino-2'-hydroxyphenyl) benzoxazole	374

## Experimental Protocol: UV-Vis Spectroscopy

A stock solution of **2-Aminobenzoxazole** is prepared by dissolving a precisely weighed amount of the compound in a spectroscopic grade solvent (e.g., ethanol or methanol) to a known concentration (e.g., 1 mg/mL). This stock solution is then serially diluted to obtain a series of solutions with concentrations typically in the range of 1-10  $\mu\text{g/mL}$ . The UV-Vis absorption spectrum of each solution is recorded using a double-beam UV-Vis spectrophotometer, with the pure solvent used as a reference. The spectrum is typically scanned over a range of 200-400 nm to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-Aminobenzoxazole**.



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Caption: Workflow for Spectroscopic Analysis of **2-Aminobenzoxazole**.

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## References

- 1. researchgate.net [researchgate.net]

- 2. [scielo.br](https://scielo.br) [[scielo.br](https://scielo.br)]
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